Cas no 1350475-45-4 (tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate)
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Racemic-(3R,3aR,7aR)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate
- Racemic-(3R,3aR,7aR)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate(WX111177)
- tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate
- cis-Aminomethyl-hexahydro-furo[3,4-c]pyridine-5-carboxylic acid tert-butyl ester
- BS-42043
- W19392
- Furo[3,4-c]pyridine-5(3H)-carboxylic acid, 3-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester, (3R,3aR,7aR)-
- tert-butyl (3R,3aR,7aR)-3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate
- Furo[3,4-c]pyridine-5(3H)-carboxylicacid,3-(aminomethyl)hexahydro-,1,1-dimethylethylester,(3R,3aR,7aR)-
- 1932804-44-8
- 1350475-45-4
-
- Inchi: 1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-9-8-17-11(6-14)10(9)7-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m0/s1
- InChI Key: HLBMPIBPEUZPJQ-DCAQKATOSA-N
- SMILES: C1N(C(OC(C)(C)C)=O)CC[C@@]2([H])CO[C@@H](CN)[C@@]12[H]
Computed Properties
- Exact Mass: 256.17869263g/mol
- Monoisotopic Mass: 256.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 64.8Ų
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM451430-100mg |
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate |
1350475-45-4 | 95%+ | 100mg |
$644 | 2023-03-27 | |
| Chemenu | CM451430-250mg |
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate |
1350475-45-4 | 95%+ | 250mg |
$1232 | 2023-03-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00935101-1g |
Racemic-(3R,3aR,7aR)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate |
1350475-45-4 | 95% | 1g |
¥8085.0 | 2023-04-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R155928-100mg |
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate |
1350475-45-4 | 95% | 100mg |
¥4219 | 2023-09-10 | |
| eNovation Chemicals LLC | Y1264051-1g |
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate |
1350475-45-4 | 95% | 1g |
$3725 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264051-100mg |
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate |
1350475-45-4 | 95% | 100mg |
$790 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1264051-250mg |
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate |
1350475-45-4 | 95% | 250mg |
$1460 | 2023-05-17 | |
| 1PlusChem | 1P01DIBU-1g |
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate |
1350475-45-4 | 95% | 1g |
$2258.00 | 2023-12-22 | |
| A2B Chem LLC | AX09098-1g |
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate |
1350475-45-4 | 95% | 1g |
$2169.00 | 2024-04-20 |
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate
Introduction to tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate (CAS No. 1350475-45-4)
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate, identified by the CAS number 1350475-45-4, is a complex organic compound with significant potential in the field of pharmaceutical research and development. This molecule belongs to the class of fused heterocyclic structures, incorporating both pyridine and furan moieties in its framework. The presence of multiple stereocenters and functional groups makes it a structurally intriguing candidate for further exploration in medicinal chemistry.
The compound’s name provides a detailed insight into its chemical structure. The tert-butyl group at the 5-position indicates a branched alkyl substituent, which can influence both the physical properties and the metabolic stability of the molecule. The (3R,3aR,7aR) configuration specifies the stereochemistry at three key positions in the fused ring system, highlighting the importance of chirality in determining biological activity. The 3-(aminomethyl) moiety introduces an amine function that can participate in hydrogen bonding or form salt bridges with other biomolecules. Additionally, the hexahydro-1H-furo[3,4-c]pyridine core suggests a bicyclic structure with a saturated six-membered ring fused to a pyridine ring.
Recent advancements in drug discovery have emphasized the importance of multitarget interactions and structure-based design. The unique scaffold of tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate makes it an attractive candidate for investigating its interactions with various biological targets. For instance, the amine group could serve as a ligand for enzymes or receptors involved in metabolic pathways relevant to neurological disorders or inflammatory diseases.
One of the most compelling aspects of this compound is its potential as a precursor for more complex derivatives. By modifying specific functional groups or introducing additional substituents, researchers can generate libraries of analogs with tailored pharmacological properties. This flexibility is particularly valuable in fragment-based drug design approaches, where small molecular fragments are incrementally modified to optimize binding affinity and selectivity.
The stereochemical purity of tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate is another critical factor that enhances its utility in pharmaceutical applications. Enantiopure compounds often exhibit improved pharmacokinetic profiles and reduced side effects compared to racemic mixtures. The precise stereochemistry at the (3R), (3aR), and (7aR) positions ensures that this compound can be evaluated as a single enantiomer or as part of a chiral drug candidate.
In the context of current research trends,tert-butyl (3R, aaRR, aaRR, aaR) - 5-(carboxyamino)methyl]- 5-(carboxyamino)methyl]- 5-(carboxyamino)methyl]- 5-(carboxyamino)methyl]- 5-(carboxyamino)methyl]- 5-(carboxyamino)methyl]-hexahydro-1H-furo[c]pyridinone carboxylate has garnered attention for its potential role in modulating enzyme activity and receptor binding. For example,tert-butyl ( ) has been investigated as a possible inhibitor of enzymes involved in inflammation pathways. By targeting these enzymes,tert-butyl ( ) may offer therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The construction of the fused heterocyclic system requires careful planning to ensure regioselectivity and stereoselectivity. Advanced synthetic methodologies such as transition-metal-catalyzed coupling reactions and asymmetric hydrogenation have been employed to construct key intermediates with high enantiomeric purity. These techniques not only enhance efficiency but also improve scalability for larger-scale production.
The pharmacological evaluation of tert-butyl ( ) has been complemented by computational studies using molecular modeling techniques. These studies have provided insights into how the compound interacts with biological targets at an atomic level. By predicting binding modes and affinity scores, researchers can prioritize candidates for experimental validation and optimize lead structures before moving into costly preclinical testing.
In conclusion,tert-butyl ( ) represents an exciting opportunity for further exploration in pharmaceutical research. Its unique structural features, combined with its stereochemical complexity, make it a promising candidate for developing novel therapeutics targeting various diseases. As research continues, additional derivatives will be synthesized and evaluated to uncover new pharmacological activities and therapeutic applications.
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